Methyl 5-formylfuran-3-carboxylate

Cancer Research Cytotoxicity Furan Derivatives

Methyl 5-formylfuran-3-carboxylate (CAS 102169-71-1) features a unique 3-carboxylate/5-formyl furan substitution enabling orthogonal Suzuki-Miyaura cross-coupling and condensation reactivity. Unlike generic furan carboxylates lacking the formyl handle, this dual-handle building block eliminates protection/deprotection steps, accelerating synthesis of 2,5-disubstituted furans—privileged scaffolds in bioactive molecules. Validated in oncology (sub-micromolar IC50 against HeLa cells), broad-spectrum antibacterial programs (demonstrated MIC activity), and anti-inflammatory research (lipoxygenase inhibition). The optimal choice for medicinal chemistry teams constructing focused furan derivative libraries with reduced synthetic burden and enhanced target selectivity.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 102169-71-1
Cat. No. B181692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formylfuran-3-carboxylate
CAS102169-71-1
Synonyms3-Furancarboxylic acid, 5-forMyl-, Methyl ester
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=C1)C=O
InChIInChI=1S/C7H6O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3
InChIKeyRKSNUGDDGDFSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Formylfuran-3-Carboxylate (CAS 102169-71-1): Procurement-Ready Furan Building Block for Heterocyclic Synthesis


Methyl 5-formylfuran-3-carboxylate (CAS 102169-71-1, molecular formula C₇H₆O₄, molecular weight 154.12 g/mol) is a heterocyclic small molecule distinguished by a furan core with a formyl group (-CHO) at the 5-position and a methyl carboxylate ester at the 3-position . This strategic arrangement of reactive handles enables its use as a high-value building block for complex organic syntheses, including pharmaceutical and agrochemical intermediates, via transformations such as the Suzuki–Miyaura cross-coupling reaction [1]. Its structural features support applications in medicinal chemistry and material science where precise functionalization is required.

Avoid Supply Chain Pitfalls: The Functional Differentiation of Methyl 5-Formylfuran-3-Carboxylate from Generic Analogs


Simple furan-3-carboxylate esters lack the formyl group, limiting their synthetic utility to carboxylate chemistry. Conversely, the 5-formyl group on methyl 5-formylfuran-3-carboxylate provides a distinct, orthogonal reactive site for condensation and cross-coupling reactions. This is critical for the synthesis of 2,5-disubstituted furans, a common motif in bioactive molecules [1]. Furthermore, its unique substitution pattern differentiates it from 2-formyl regioisomers, which exhibit different reactivity and lead to different final products [2]. Substituting this compound with a generic furan carboxylate would result in synthetic failure or require additional protection/deprotection steps, increasing time and cost.

Methyl 5-Formylfuran-3-Carboxylate: Comparative Performance Data for Informed Procurement


Comparative Antiproliferative Activity Against HeLa Cells

In a study evaluating a series of 36 novel furan derivatives synthesized from methyl 5-formylfuran-3-carboxylate precursors, the resulting compounds demonstrated potent antiproliferative activity against the HeLa human cervical cancer cell line. The most active compound in this series exhibited an IC50 of 0.08 μM, significantly outperforming less active analogs which had IC50 values up to 8.79 μM [1]. This demonstrates the compound's critical role as a scaffold for generating high-potency lead molecules.

Cancer Research Cytotoxicity Furan Derivatives

Antibacterial Activity Profile Against Gram-Positive and Gram-Negative Strains

Methyl 5-formylfuran-3-carboxylate has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Reported Minimum Inhibitory Concentration (MIC) values are 500 µg/mL against *Staphylococcus aureus* and *Bacillus cereus*, and 250 µg/mL against *Escherichia coli* and *Bacillus subtilis* [1]. While these MIC values indicate moderate antibacterial activity, the broad-spectrum profile is notable. The compound's activity against *S. aureus* distinguishes it from furan derivatives that are only active against Gram-negative organisms [2].

Antibacterial Antimicrobial Resistance Furan Derivatives

Enzymatic Target Engagement: Lipoxygenase Inhibition

Methyl 5-formylfuran-3-carboxylate has been identified as a potent inhibitor of the enzyme lipoxygenase, which interferes with arachidonic acid metabolism [1]. In contrast, the 2-carboxylate regioisomer (methyl 5-formylfuran-2-carboxylate) is not reported to possess significant lipoxygenase inhibitory activity [2]. This indicates that the 3-carboxylate substitution pattern is crucial for this specific bioactivity.

Inflammation Lipoxygenase Enzyme Inhibition

Cellular Respiration Inhibition via Mitochondrial ATP Synthase

The mechanism of action for methyl 5-formylfuran-3-carboxylate's cytotoxic effects has been linked to its ability to inhibit mitochondrial ATP synthase, thereby suppressing cellular respiration . This mechanism is distinct from other furan-based anticancer agents, such as tiazofurin, which acts by inhibiting inosine monophosphate dehydrogenase (IMPDH) [1]. This differentiation in mechanism of action provides a rationale for selecting this compound over other furan derivatives when targeting mitochondrial metabolism is desired.

Mitochondrial Biology ATP Synthase Cancer Metabolism

Proven Application Scenarios for Methyl 5-Formylfuran-3-Carboxylate in R&D and Production


Medicinal Chemistry: Anticancer Lead Discovery

This compound serves as a key precursor for generating libraries of furan derivatives with potent antiproliferative activity. Researchers can leverage its established track record in producing molecules with sub-micromolar IC50 values against cancer cell lines like HeLa [1] to accelerate hit-to-lead programs for novel oncology therapeutics.

Anti-Infective Research: Broad-Spectrum Antibacterial Probe Development

Its demonstrated activity against both Gram-positive and Gram-negative bacteria, as evidenced by MIC data, positions it as a foundational scaffold for designing new antibacterial agents [1]. This is particularly relevant for research programs aiming to combat multidrug-resistant pathogens where novel chemical matter is urgently needed.

Inflammation Research: Lipoxygenase Pathway Modulator Studies

Given its potent inhibition of lipoxygenase, this compound is a valuable tool for investigating the role of the arachidonic acid pathway in inflammatory diseases and for developing novel anti-inflammatory drug candidates [1]. Its specific activity, distinct from the 2-carboxylate isomer, ensures target selectivity.

Synthetic Organic Chemistry: Advanced Building Block for Heterocycles

Its dual functionality (ester and aldehyde) makes it an ideal substrate for complex heterocyclic synthesis. It has been successfully employed in the synthesis of 2-furylbenzo[d]thiazole derivatives, demonstrating its utility in constructing complex, drug-like molecules [1]. This application is supported by its established use in Suzuki-Miyaura cross-coupling reactions [2].

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